

Commercial Availability and Purity of 16:0 DNP PE: A Technical Guide

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Compound of Interest

Compound Name: 16:0 DNP PE

Cat. No.: B15544405

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity, and key applications of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (**16:0 DNP PE**). This dinitrophenyl-modified phosphatidylethanolamine is a critical tool in immunological research, particularly in the study of lipid antigen presentation and the development of immunoassays.

Commercial Sources and Purity

16:0 DNP PE is readily available from several reputable suppliers, ensuring a consistent and high-quality supply for research and development needs. The purity of commercially available **16:0 DNP PE** is consistently high, typically exceeding 99%, as verified by thin-layer chromatography (TLC). This high level of purity is essential for obtaining reliable and reproducible experimental results.

Below is a summary of major commercial suppliers and their product specifications.

Supplier	Product Name	Catalog Number (Example)	Purity	Physical Form	Storage Temperature
Avanti Polar Lipids (distributed by Sigma-Aldrich/Merck)	16:0 DNP PE	810508P	>99% (TLC) [1][2][3]	Powder	-20°C[1][2][3]
16:0 DNP PE	810508C	>99% (TLC)	Chloroform Solution	-20°C	
Cayman Chemical	1,2-Dipalmitoyl-sn-glycero-3-PE	15092	≥98%	Solid	-20°C
Echelon Biosciences	DPPE (16:0/16:0 PE)	L-2116	Not specified	Not specified	Not specified
Creative Enzymes	16:0 DNP PE	NSMZ-083	>99%	Powder	-20°C

Experimental Protocols

The primary application of **16:0 DNP PE** is in the formation of liposomes that can be used as mimics of biological membranes or as vehicles for studying immune responses. The dinitrophenyl (DNP) group serves as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein or, in this case, a liposome.

Preparation of 16:0 DNP PE-Containing Liposomes

A common method for preparing liposomes containing **16:0 DNP PE** is the thin-film hydration technique.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol
- **16:0 DNP PE**
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve the desired lipids (e.g., a molar ratio of DPPC:Cholesterol:**16:0 DNP PE** such as 55:40:5) in chloroform.
 - Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
 - Further dry the film under a stream of nitrogen gas to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C). This will form multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure a homogenous liposome population.

- Characterization:
 - The size distribution and zeta potential of the prepared liposomes can be determined by dynamic light scattering (DLS).

Use in Immunoassays

16:0 DNP PE-containing liposomes are frequently used in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays to study antibody binding to lipid haptens.

Protocol Outline (ELISA):

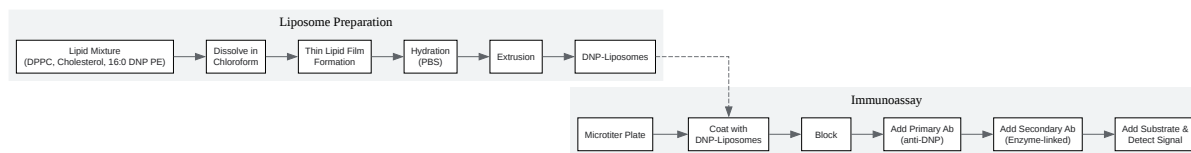
- Coating: Coat a microtiter plate with the prepared DNP-containing liposomes.
- Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
- Antibody Incubation: Add the primary antibody (e.g., anti-DNP monoclonal antibody) at various dilutions and incubate.
- Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG).
- Detection: Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or fluorescent).

Signaling Pathways and Logical Relationships

The primary immunological relevance of **16:0 DNP PE** lies in its ability to act as a lipid antigen. The DNP hapten can be recognized by B cells, leading to the production of anti-DNP antibodies. Furthermore, lipid antigens can be presented by antigen-presenting cells (APCs) to T cells via CD1 molecules.

Experimental Workflow: Liposome Preparation and Use in Immunoassays

The following diagram illustrates the general workflow from lipid components to their application in an immunoassay.

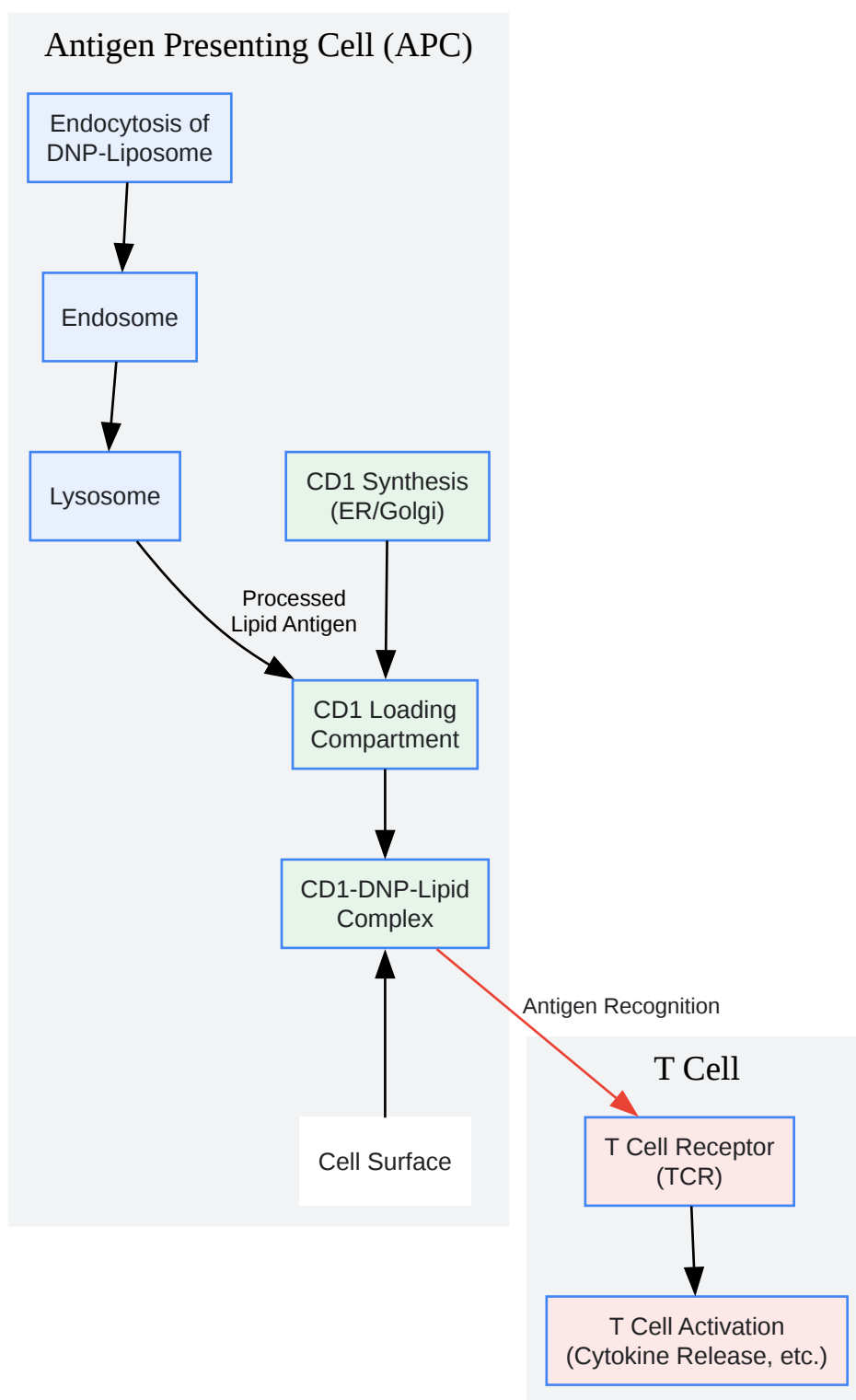


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Workflow for liposome preparation and immunoassay.

Signaling Pathway: Lipid Antigen Presentation by CD1

While a specific signaling cascade directly initiated by **16:0 DNP PE** is not well-defined, its role as a lipid antigen fits into the broader pathway of lipid antigen presentation by CD1 molecules on antigen-presenting cells (APCs). This process is crucial for the activation of T cells that recognize lipid antigens.



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Lipid antigen presentation pathway via CD1.

In conclusion, **16:0 DNP PE** is a high-purity, commercially accessible lipid essential for immunological research. Its incorporation into liposomes provides a versatile platform for studying antibody recognition and lipid antigen presentation, contributing to a deeper understanding of the immune response to non-peptide antigens.

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